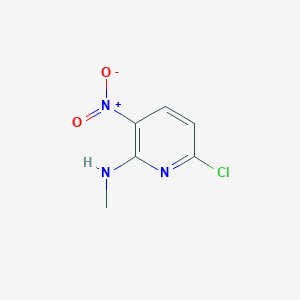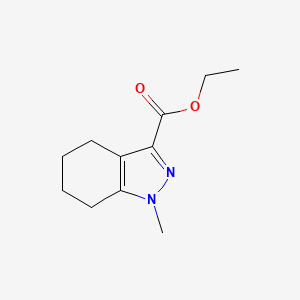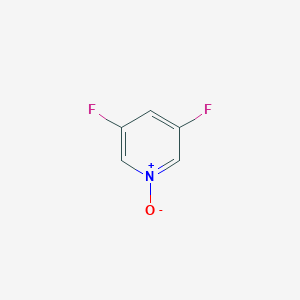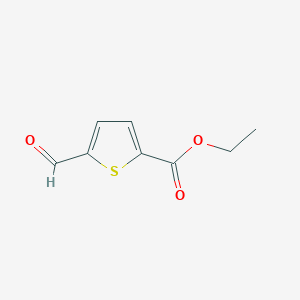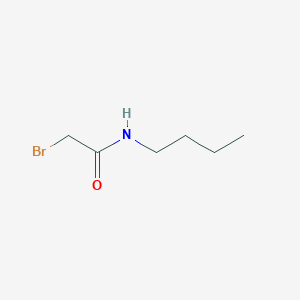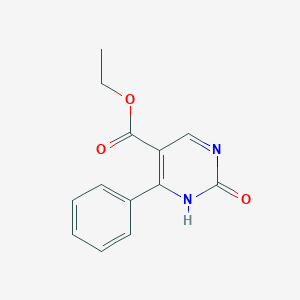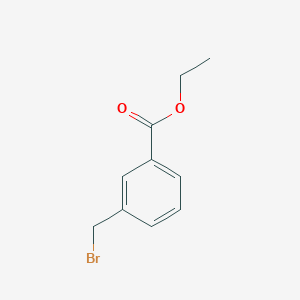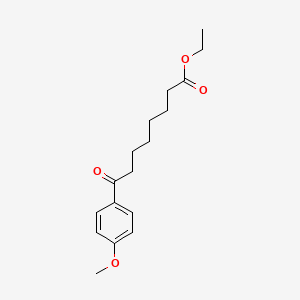
3-trityl-1H-indol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Trityl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. The trityl group attached to the indole ring enhances its stability and modifies its chemical reactivity, making 3-trityl-1H-indole a compound of interest in various scientific fields.
Aplicaciones Científicas De Investigación
3-Trityl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
3-Trityl-1H-indole, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these targets .
Mode of Action
For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A . Others have shown potent antiviral activity against a broad range of RNA and DNA viruses . The specific interactions and resulting changes caused by 3-Trityl-1H-indole would depend on its specific target(s).
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been found to inhibit protein kinases, histone deacetylases, DNA topoisomerases, and tubulins . The specific pathways affected by 3-Trityl-1H-indole would depend on its specific target(s) and mode of action.
Result of Action
The molecular and cellular effects of 3-Trityl-1H-indole’s action would depend on its specific target(s) and mode of action. Given the diverse biological activities of indole derivatives, the effects could range from antiviral to anticancer effects .
Safety and Hazards
Direcciones Futuras
Indole and its derivatives have attracted increasing attention in recent years due to their value for flavor and fragrance applications, for example, in the food industry or perfumery . They also have promising bioactivity with therapeutic potential to treat human diseases . Therefore, the future directions of 3-trityl-1H-indole could be in these areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-trityl-1H-indole typically involves the reaction of indole with trityl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a trityl cation, which then reacts with the nitrogen atom of the indole ring to form the desired product. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of 3-trityl-1H-indole can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve using continuous flow reactors and automated systems to control the temperature, pressure, and reactant concentrations precisely.
Análisis De Reacciones Químicas
Types of Reactions: 3-Trityl-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form 3-trityl-1H-indoline.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products Formed:
Oxidation: Indole-2,3-dione derivatives.
Reduction: 3-Trityl-1H-indoline.
Substitution: Halogenated or nitro-substituted indole derivatives.
Comparación Con Compuestos Similares
Indole: The parent compound, known for its wide range of biological activities.
3-Methylindole: A derivative with a methyl group at the C-3 position, known for its distinct odor and biological properties.
3-Benzylindole: A derivative with a benzyl group at the C-3 position, studied for its anticancer properties.
Uniqueness of 3-Trityl-1H-Indole: The presence of the trityl group in 3-trityl-1H-indole makes it more stable and modifies its reactivity compared to other indole derivatives. This unique structural feature allows it to interact differently with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
3-trityl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N/c1-4-12-21(13-5-1)27(22-14-6-2-7-15-22,23-16-8-3-9-17-23)25-20-28-26-19-11-10-18-24(25)26/h1-20,28H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGAHGRRCZCIDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454062 |
Source


|
| Record name | 3-trityl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32863-87-9 |
Source


|
| Record name | 3-trityl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


